4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
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Overview
Description
4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both 2-methylbenzyl and 4-methylbenzyl groups attached to a triazolium core, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-methylbenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Azide-substituted triazolium salts.
Scientific Research Applications
4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolium core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylbenzyl)-1H-1,2,4-triazole
- 4-(4-methylbenzyl)-1H-1,2,4-triazole
- 1-(2-methylbenzyl)-1H-1,2,4-triazole
- 1-(4-methylbenzyl)-1H-1,2,4-triazole
Uniqueness
4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both 2-methylbenzyl and 4-methylbenzyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N3+ |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-7-9-17(10-8-15)11-21-14-20(13-19-21)12-18-6-4-3-5-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1 |
InChI Key |
HWNVXFWJTGXQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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